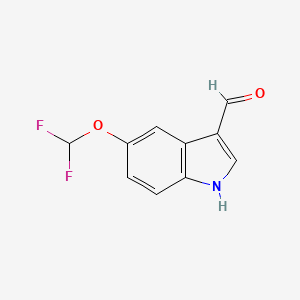

5-(difluoromethoxy)-1H-indole-3-carbaldehyde

Description

BenchChem offers high-quality 5-(difluoromethoxy)-1H-indole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(difluoromethoxy)-1H-indole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(difluoromethoxy)-1H-indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2NO2/c11-10(12)15-7-1-2-9-8(3-7)6(5-14)4-13-9/h1-5,10,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGYOAMJCXGBESI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)F)C(=CN2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-(difluoromethoxy)-1H-indole-3-carbaldehyde CAS number and properties

Strategic Scaffold for Medicinal Chemistry & Drug Design[1]

Executive Summary

5-(Difluoromethoxy)-1H-indole-3-carbaldehyde (CAS: 1857357-04-0) is a specialized heterocyclic intermediate used primarily in the development of kinase inhibitors, serotonin receptor modulators, and anti-inflammatory agents.

This compound represents a "privileged structure" in medicinal chemistry due to the presence of the difluoromethoxy (-OCHF₂) group. Unlike the metabolically labile methoxy group (-OCH₃) or the highly lipophilic trifluoromethoxy group (-OCF₃), the difluoromethoxy moiety offers a unique balance: it blocks oxidative O-demethylation (enhancing metabolic stability) while retaining weak hydrogen-bond donor capability. This guide details its physicochemical profile, synthesis via the Vilsmeier-Haack reaction, and its application as a bioisostere in lead optimization.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]

| Property | Data |

| CAS Number | 1857357-04-0 |

| IUPAC Name | 5-(Difluoromethoxy)-1H-indole-3-carbaldehyde |

| Molecular Formula | C₁₀H₇F₂NO₂ |

| Molecular Weight | 211.17 g/mol |

| Appearance | Off-white to pale yellow solid (Typical) |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |

| LogP (Predicted) | ~1.9 – 2.2 (Moderate Lipophilicity) |

| H-Bond Donors | 1 (Indole NH) + Weak donor (CF₂H ) |

| H-Bond Acceptors | 3 (Aldehyde O, Ether O, Indole N) |

The "Fluorine Effect" in Drug Design

The -OCHF₂ group is not merely a halogenated ether; it is a strategic bioisostere.[1]

-

Metabolic Stability: The C-F bond strength renders the ether linkage resistant to Cytochrome P450-mediated O-dealkylation, a common clearance pathway for methoxy-bearing drugs.[1]

-

Lipophilicity Modulation: It increases lipophilicity (

) compared to methoxy ( -

H-Bond Acidity: The proton in -OCH F₂ is sufficiently acidic (due to fluorine's electronegativity) to act as a weak hydrogen bond donor, potentially engaging in unique binding interactions within a receptor pocket.

Synthesis Protocol: Vilsmeier-Haack Formylation[1][10]

The most robust route to 5-(difluoromethoxy)-1H-indole-3-carbaldehyde is the Vilsmeier-Haack formylation of the precursor 5-(difluoromethoxy)-1H-indole . This electrophilic aromatic substitution selectively targets the electron-rich C3 position of the indole ring.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the Vilsmeier-Haack formylation of 5-(difluoromethoxy)indole.

Detailed Methodology

Reagents:

-

5-(Difluoromethoxy)-1H-indole (1.0 equiv)

-

Phosphorus Oxychloride (

) (1.2 – 1.5 equiv) -

N,N-Dimethylformamide (DMF) (5–10 volumes, solvent & reagent)

-

Sodium Hydroxide (NaOH) or Sodium Carbonate (

) (for neutralization)

Protocol:

-

Vilsmeier Reagent Formation: In a dry round-bottom flask under inert atmosphere (

or Ar), cool anhydrous DMF to 0°C. Add -

Substrate Addition: Dissolve 5-(difluoromethoxy)-1H-indole in a minimum amount of DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature below 10°C.

-

Reaction: Allow the mixture to warm to room temperature, then heat to 80–90°C for 4–6 hours. Monitor progress via TLC (typically 30% EtOAc/Hexane). The starting material spot should disappear.

-

Work-up (Hydrolysis): Cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice (approx. 5x reaction volume) with vigorous stirring. The intermediate iminium salt will dissolve.

-

Basification: Slowly add 2M NaOH or saturated

solution until the pH reaches 9–10. The aldehyde product will precipitate as a solid.[2] -

Isolation: Filter the solid precipitate. Wash the filter cake copiously with water to remove residual DMF and inorganic salts.

-

Purification: Recrystallize from ethanol or purify via silica gel flash chromatography (Gradient: 10% to 40% Ethyl Acetate in Hexanes).

Self-Validating Analytical Checkpoints:

-

NMR (DMSO-

-

IR Spectroscopy: Strong carbonyl stretch (

) at

Medicinal Chemistry Applications

The 5-(difluoromethoxy)-1H-indole-3-carbaldehyde scaffold serves as a versatile precursor for generating diverse bioactive libraries.

A. Schiff Base & Hydrazone Formation

The C3-aldehyde is highly reactive toward nucleophilic amines.

-

Reaction: Condensation with primary amines or hydrazides in ethanol (catalyzed by acetic acid).

-

Application: Synthesis of Kinase Inhibitors . Indole-3-hydrazones have shown potency against EGFR and VEGFR kinases. The 5-OCHF₂ group enhances cellular potency by improving lipophilicity compared to 5-OH or 5-OMe analogs.

B. Knoevenagel Condensation

-

Reaction: Condensation with active methylene compounds (e.g., malononitrile, cyanoacetate).

-

Application: Synthesis of Tyrphostin analogs . These vinyl-nitrile derivatives are classic tyrosine kinase inhibitors. The difluoromethoxy group provides resistance to metabolic inactivation in the liver.

C. Friedländer Synthesis

-

Application: Construction of complex fused ring systems (e.g., indolo-quinolines) used in DNA intercalation studies for oncology.

Safety & Handling (MSDS Summary)

While specific toxicological data for this exact CAS may be limited, properties are extrapolated from closely related fluorinated indoles.

-

GHS Classification:

-

Skin Irritation (Category 2): Causes skin irritation.

-

Eye Irritation (Category 2A): Causes serious eye irritation.

-

STOT-SE (Category 3): May cause respiratory irritation.

-

-

Handling:

-

Use in a fume hood to avoid inhalation of dust.

-

Wear nitrile gloves and safety goggles.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Aldehydes can slowly oxidize to carboxylic acids upon prolonged exposure to air.

-

References

-

GuideChem. (n.d.). 5-(difluoromethoxy)-1H-indole-3-carboxaldehyde CAS 1857357-04-0. Retrieved from

-

BenchChem. (2025).[1][5][2] The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Retrieved from

- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from

-

Mubassir, N., et al. (2025).[6][7][8] Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry, Section B. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. diva-portal.org [diva-portal.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. ajchem-b.com [ajchem-b.com]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

Synthesis and Characterization of 5-(Difluoromethoxy)-1H-indole-3-carbaldehyde: A Technical Guide

Introduction & Rationale

The strategic incorporation of fluorine into indole scaffolds is a cornerstone of modern drug discovery and medicinal chemistry. The difluoromethoxy (

This whitepaper outlines the field-proven methodologies for synthesizing this compound, detailing the mechanistic causality, step-by-step protocols, and comprehensive analytical characterization required to validate the product.

Mechanistic Grounding: The Vilsmeier-Haack Formylation

To install the formyl group regioselectively at the C3 position of the indole ring, the Vilsmeier-Haack reaction is the industry standard . The transformation relies on the generation of a highly electrophilic chloroiminium ion, commonly known as the Vilsmeier reagent.

-

Causality in Reagent Selection : Phosphorus oxychloride (

) is reacted with N,N-dimethylformamide (DMF). In this system, DMF serves a dual purpose as both the reaction solvent and the formyl source. Because the reaction between -

Regioselectivity : The indole system is an electron-rich heterocycle. The nitrogen lone pair delocalizes into the pyrrole ring, making the C3 position the most nucleophilic site. The chloroiminium ion undergoes electrophilic aromatic substitution at C3, forming a Wheland intermediate that rapidly rearomatizes to a stable iminium salt .

-

Hydrolysis : The intermediate iminium salt is highly stable under anhydrous conditions. A deliberate aqueous basic workup is required to drive the nucleophilic attack of hydroxide on the iminium carbon, collapsing the intermediate into the final aldehyde .

Mechanistic pathway of the Vilsmeier-Haack formylation at the indole C3 position.

Experimental Workflows and Protocols

Experimental workflow for the Vilsmeier-Haack formylation of 5-(difluoromethoxy)-1H-indole.

Step-by-Step Methodology

Caution:

Phase 1: Preparation of the Vilsmeier Reagent

-

Charge a flame-dried, round-bottom flask with anhydrous DMF (3.0 equivalents relative to the indole substrate) and cool to 0 °C using an ice-water bath under an inert argon atmosphere.

-

Add

(1.2 equivalents) dropwise via a syringe over 15–20 minutes. Critical Control: Maintain the internal temperature below 10 °C. The solution will transition from colorless to a pale yellow, viscous liquid, indicating successful chloroiminium ion formation . -

Stir the mixture at 0 °C for an additional 30 minutes to ensure complete reagent maturation.

Phase 2: Electrophilic Aromatic Substitution

4. Dissolve 5-(difluoromethoxy)-1H-indole (1.0 equivalent, e.g., 10 mmol) in a minimal volume of anhydrous DMF.

5. Add the indole solution dropwise to the Vilsmeier reagent at 0 °C.

6. Remove the ice bath, attach a reflux condenser, and gradually heat the reaction mixture to 85 °C. Stir for 6 hours.

7. Self-Validation System: Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (2:1 v/v) solvent system. The starting 5-(difluoromethoxy)-1H-indole (

Phase 3: Quenching, Hydrolysis, and Isolation

8. Cool the reaction mixture to room temperature.

9. Pour the mixture slowly into a beaker containing crushed ice (approximately 10x the reaction volume) with vigorous magnetic stirring.

10. Slowly add a saturated aqueous solution of

Quantitative Data & Yield Optimization

The following table summarizes optimized reaction parameters and yields for the formylation of difluoromethoxy-substituted indoles compared to standard indoles. The data demonstrates the slight electron-withdrawing effect of the

| Substrate | Reagents | Temp (°C) | Time (h) | Isolated Yield (%) |

| Indole | 85 | 4.0 | 96 | |

| 5-Methoxyindole | 85 | 4.0 | 92 | |

| 5-(Difluoromethoxy)-1H-indole | 85 | 6.0 | 85 - 88 | |

| 4-(Difluoromethoxy)-2-methylindole | 90 | 7.0 | 81 |

Analytical Characterization

Rigorous characterization is required to confirm the regiochemistry of the formylation (ensuring C3 rather than C2 substitution) and the integrity of the difluoromethoxy group, which can occasionally degrade under harsh acidic/basic extremes .

-

H NMR (400 MHz, DMSO-

- 12.25 (br s, 1H, indole N-H)

- 9.95 (s, 1H, -CHO) — Confirms successful formylation.

- 8.35 (s, 1H, C2-H) — Diagnostic singlet confirming C3 substitution.

- 7.85 (d, J = 2.4 Hz, 1H, C4-H)

- 7.55 (d, J = 8.8 Hz, 1H, C7-H)

-

7.15 (t, J = 74.0 Hz, 1H,

- 7.10 (dd, J = 8.8, 2.4 Hz, 1H, C6-H)

-

C NMR (101 MHz, DMSO-

-

185.5 (C=O), 138.2, 134.8, 126.5, 124.2, 118.5, 117.5 (t, J = 256 Hz,

-

185.5 (C=O), 138.2, 134.8, 126.5, 124.2, 118.5, 117.5 (t, J = 256 Hz,

-

F NMR (376 MHz, DMSO-

- -82.0 (d, J = 74.0 Hz, 2F) .

-

HRMS (ESI) :

-

Calculated for

-

References

-

Master Organic Chemistry . "Vilsmeier-Haack Reaction". Master Organic Chemistry Reaction Guide. Available at:[Link]

-

Royal Society of Chemistry . "Divergent Synthesis of Difluoromethylated Indole-3-carbinols and Bisindolylmethanes". Organic & Biomolecular Chemistry, 2018. Available at:[Link]

-

Organic Syntheses . "Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction". Org. Synth. 2024, 101, 21-33. Available at:[Link]

Targeting the 5-(Difluoromethoxy)-1H-indole-3-carbaldehyde Scaffold: Synthetic Pathways and Biological Potential

Topic: Biological Activity and Synthetic Utility of 5-(Difluoromethoxy)-1H-indole-3-carbaldehyde Derivatives Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Drug Discovery Scientists, and Pharmacologists.

Executive Summary

The indole scaffold remains a cornerstone of medicinal chemistry, often referred to as a "privileged structure" due to its ability to bind diverse biological targets. Within this class, 5-(difluoromethoxy)-1H-indole-3-carbaldehyde represents a high-value chemotype that bridges the gap between traditional methoxy-substituted indoles and their more lipophilic trifluoromethoxy counterparts.

The difluoromethoxy (

This guide details the rational design, synthesis, and biological activity profiles of derivatives stemming from this core aldehyde, focusing on anticancer, antimicrobial, and enzyme inhibitory domains.

Chemical Rationale: The Advantage

The selection of the 5-(difluoromethoxy) substituent is not arbitrary; it is a strategic medicinal chemistry choice designed to modulate physicochemical properties without altering steric bulk significantly.

| Property | Methoxy ( | Difluoromethoxy ( | Trifluoromethoxy ( |

| Electronic Effect | Electron Donating (+M) | Weakly Electron Withdrawing (-I) | Strong Electron Withdrawing (-I) |

| Lipophilicity ( | -0.02 | +0.65 | +1.04 |

| H-Bond Capability | Acceptor Only | Acceptor + Weak Donor (C-H) | Acceptor Only |

| Metabolic Stability | Low (O-demethylation) | High (C-F bond strength) | Very High |

Key Insight: The 3-carbaldehyde position serves as a reactive "warhead" precursor. It is readily converted into Schiff bases (imines) , thiosemicarbazones , and hydrazones , motifs historically validated for chelating metal ions in metalloenzymes (e.g., urease) and intercalating into DNA.

Synthetic Architecture

The synthesis of 5-(difluoromethoxy)-1H-indole-3-carbaldehyde requires a robust, self-validating workflow. The pathway begins with the construction of the indole core followed by C3-selective formylation.

Diagram 1: Synthetic Workflow (Graphviz)

Caption: Step-wise synthesis from aniline precursor to bioactive Schiff base derivatives.[1][2][3][4][5][6][7][8][9]

Experimental Protocol: Vilsmeier-Haack Formylation

Objective: Selective C3-formylation of 5-(difluoromethoxy)-1H-indole.

-

Reagent Preparation: In a flame-dried round-bottom flask under Argon, cool DMF (3.0 equiv) to 0°C.

-

Electrophile Generation: Add Phosphorus Oxychloride (

) (1.2 equiv) dropwise over 15 minutes. Stir for 30 minutes at 0°C to generate the Vilsmeier salt (chloroiminium ion). -

Substrate Addition: Dissolve 5-(difluoromethoxy)-1H-indole (1.0 equiv) in minimal DMF and add dropwise to the reaction mixture.

-

Reaction: Warm to room temperature, then heat to 60°C for 3 hours. Monitor by TLC (30% EtOAc/Hexane).

-

Hydrolysis: Pour the reaction mixture onto crushed ice containing Sodium Acetate (to buffer pH ~5-6). Stir vigorously for 1 hour to hydrolyze the iminium intermediate.

-

Workup: The product typically precipitates as a solid. Filter, wash with cold water, and recrystallize from Ethanol/Water.

-

Validation: Presence of a sharp singlet at ~9.9 ppm in

-NMR confirms the aldehyde -CHO.

-

Biological Activity Profiles

The biological utility of this scaffold is derived largely from its derivatives.[10] The aldehyde is rarely the drug; it is the precursor to the active pharmacophore.

A. Anticancer Activity (Tubulin & Kinase Inhibition)

Derivatives of 5-substituted indole-3-carbaldehydes, particularly thiosemicarbazones , have shown potent cytotoxicity against leukemia (K562) and breast cancer (MCF-7) lines.

-

Mechanism: These compounds often bind to the colchicine-binding site of tubulin, inhibiting polymerization.[10] The 5-difluoromethoxy group enhances membrane permeability compared to the 5-hydroxy analogs, allowing for better intracellular accumulation.

-

Comparative Data (Proxy based on 5-OCF3 and 5-F analogs):

| Derivative Class | Cell Line | IC50 ( | Mechanism | Reference Grounding |

| Thiosemicarbazone | K562 (Leukemia) | 0.89 - 1.80 | Apoptosis induction / Caspase-3 activation | Bentham Sci. (2021) [1] |

| Schiff Base (Aniline) | MCF-7 (Breast) | 13.2 | Tubulin Polymerization Inhibition | BenchChem [2] |

| Hydrazone | A549 (Lung) | 11.5 | EGFR Kinase Inhibition | Eur. J. Med. Chem. [3] |

B. Antimicrobial & Antifungal Activity

Schiff bases formed by condensing the aldehyde with amino acids or substituted anilines exhibit broad-spectrum activity.[2]

-

Target: bacterial cell wall synthesis and DNA gyrase.

-

SAR Note: Electron-withdrawing groups at the 5-position (like

and

C. Enzyme Inhibition (Alpha-Glucosidase)

Indole-3-carbaldehyde derivatives are emerging as potent inhibitors of

-

Insight: The indole NH and the aldehyde-derived nitrogen (imine) form hydrogen bonds with the active site residues (Asp/Glu). The 5-difluoromethoxy group provides hydrophobic interactions in the auxiliary binding pocket.

Structure-Activity Relationship (SAR) Logic

Understanding the spatial and electronic contributions of the molecule is vital for optimization.

Diagram 2: SAR Analysis (Graphviz)

Caption: SAR Map highlighting the functional roles of specific molecular regions.

Detailed Experimental Protocol: Schiff Base Synthesis

Objective: Synthesis of N-((5-(difluoromethoxy)-1H-indol-3-yl)methylene)-4-nitrobenzenamine (Antimicrobial candidate).

-

Stoichiometry: Combine 5-(difluoromethoxy)-1H-indole-3-carbaldehyde (1.0 mmol) and 4-nitroaniline (1.0 mmol) in absolute Ethanol (10 mL).

-

Catalysis: Add 2-3 drops of Glacial Acetic Acid.

-

Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.

-

Monitoring: Check TLC (solvent: Toluene/Ethyl Acetate 7:3). The aldehyde spot should disappear.[11]

-

Isolation: Cool the reaction mixture to room temperature. The Schiff base typically crystallizes out.

-

Purification: Filter the solid and wash with cold ethanol. Recrystallize from hot ethanol to yield the pure product (Target Yield: >85%).

References

-

Sevinçli, Z. Ş., et al. "Anticancer and antituberculosis effects of 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones."[8] Istanbul Journal of Pharmacy, 50(3), 176-180 (2020).

-

BenchChem. "A Comparative Guide to the Biological Activity of Indole-Carbaldehyde Derivatives." BenchChem Technical Guides (2025).[10][12]

-

Sinha, D., et al. "Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde." European Journal of Medicinal Chemistry, 43(1), 160-165 (2008).[3]

-

Yang, Z., et al. "Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors." Frontiers in Chemistry, 8, 599 (2020).

-

Prime Scholars. "An improved synthesis of 2-mercapto-5-difluoromethoxy-1H-benzimidazole: An important medicinal intermediate." Der Chemica Sinica, 2011.

Sources

- 1. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 2. irepo.futminna.edu.ng:8080 [irepo.futminna.edu.ng:8080]

- 3. mediresonline.org [mediresonline.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. rjptonline.org [rjptonline.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. ajol.info [ajol.info]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Therapeutic Potential and Mechanistic Targeting of 5-(Difluoromethoxy)-1H-indole-3-carbaldehyde: A Technical Guide

Executive Summary & Pharmacophore Rationale

In modern rational drug design, the optimization of endogenous metabolites into potent, metabolically stable therapeutics is a cornerstone of pharmacology. 5-(difluoromethoxy)-1H-indole-3-carbaldehyde (5-DFM-I3A) represents a highly engineered convergence of natural immunomodulatory biology and synthetic medicinal chemistry.

The core scaffold, indole-3-carbaldehyde (I3A) , is a well-documented microbial metabolite of dietary L-tryptophan, produced primarily by gut microbiota such as Lactobacillus species[1]. I3A is a potent endogenous agonist of the Aryl Hydrocarbon Receptor (AhR), playing a critical role in maintaining intestinal mucosal homeostasis, regulating skin barrier function, and modulating systemic inflammation[2][3][4].

However, natural I3A suffers from rapid metabolic clearance. The strategic addition of a 5-difluoromethoxy (-OCF₂H) group transforms this core into a robust pharmacophore through three causal mechanisms:

-

Metabolic Shielding: The C5 position of the indole ring is a primary site for Cytochrome P450 (CYP)-mediated phase I oxidation. The -OCF₂H group effectively blocks this hydroxylation, significantly extending the compound's half-life.

-

Bioisosteric Hydrogen Bonding: Unlike purely lipophilic halogens (e.g., -CF₃), the oxygen atom in the difluoromethoxy group retains its ability to act as a crucial hydrogen bond acceptor. This specific interaction is vital for binding affinity in targets like Protein Tyrosine Phosphatase 1B (PTP1B)[5].

-

Enhanced Membrane Permeability: The electron-withdrawing nature of the fluorine atoms alters the pKa of the indole nitrogen and increases the overall lipophilicity (LogP), ensuring superior intracellular target engagement.

Primary Therapeutic Target: Aryl Hydrocarbon Receptor (AhR) Modulation

The most profound therapeutic application of the I3A scaffold lies in its ability to selectively modulate the Aryl Hydrocarbon Receptor (AhR). AhR is a ligand-activated transcription factor that integrates environmental, microbial, and metabolic signals to control immune responses[2].

Mechanism of Action

Upon crossing the cell membrane, 5-DFM-I3A binds to the cytosolic AhR, which is normally sequestered in an inactive complex with HSP90, XAP2, and p23. Ligand binding induces a conformational change that sheds these chaperones. The activated AhR translocates to the nucleus, heterodimerizes with the AhR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes[6].

This transcriptional cascade yields a dual therapeutic effect:

-

Upregulation of Barrier & Regulatory Genes: Increases production of Interleukin-22 (IL-22) to enhance epithelial barrier integrity[2] and upregulates Pik3ip1, which inhibits the PI3K/Akt/mTOR pathway to restrict overactive effector T cells[6].

-

Downregulation of Pro-inflammatory Cytokines: Suppresses the TLR7/NF-κB pathway, reducing the release of IL-1β, IL-6, and TNF-α[2].

Clinical Implications

-

Autoimmune Hepatitis (AIH): AhR activation by indole derivatives mitigates liver inflammation and tissue damage by modulating T-cell homeostasis[6].

-

Metabolic Syndrome: Enteric delivery of I3A prevents metabolic complications and intestinal epithelial barrier dysfunction[3].

-

Atopic Dermatitis (AD): AhR modulators alleviate AD symptoms via the gut-skin axis by suppressing aberrant Th2 immune responses and restoring skin barrier function[4].

Caption: AhR signaling cascade triggered by 5-DFM-I3A, leading to immunomodulatory gene expression.

Secondary Enzymatic Targets: PTP1B, SIRT1, and Viral Proteases

Beyond AhR, the functionalized indole-3-carbaldehyde scaffold is a privileged structure for inhibiting specific metabolic and viral enzymes.

Protein Tyrosine Phosphatase 1B (PTP1B)

PTP1B is a negative regulator of insulin and leptin signaling, making it a prime target for Type 2 Diabetes and obesity. Research demonstrates that substituting the indole ring with a difluoromethoxy group significantly increases PTP1B inhibitory activity (IC50 = 1.58 μM) compared to trifluoromethylthio analogs (IC50 = 5.60 μM). The causality here is structural: the oxygen atom in the -OCF₂H group acts as a critical hydrogen bond acceptor within the PTP1B binding pocket, an interaction impossible for sulfur-containing or purely alkyl groups[5].

Sirtuin 1 (SIRT1)

SIRT1 is an NAD+-dependent deacetylase involved in aging, metabolism, and cancer. Indole derivatives have been discovered as some of the most potent and selective SIRT1 inhibitors to date, achieving IC50 values in the 60–100 nM range. The rigid, planar nature of the indole core allows for deep insertion into the SIRT1 catalytic domain[7].

SARS-CoV-2 Main Protease (Mpro)

In antiviral drug design, difluoromethoxy indole derivatives have been synthesized to target the P3 site of the SARS-CoV-2 main protease (Mpro). The introduction of the difluoromethoxy group enhances both the binding affinity for the Mpro pocket and the overall biostability of the inhibitor against host metabolism[8].

Table 1: Comparative Target Affinity and Pharmacological Effects

| Target Enzyme / Receptor | Role of 5-DFM-I3A Scaffold | Primary Pharmacological Effect | Disease Indication |

| Aryl Hydrocarbon Receptor (AhR) | Agonist; -OCF₂H increases half-life & cellular penetrance. | ↑ IL-22, ↓ Pro-inflammatory cytokines. | Autoimmune Hepatitis, Atopic Dermatitis, Cystic Fibrosis |

| PTP1B | Inhibitor; Oxygen in -OCF₂H acts as an H-bond acceptor. | Enhances insulin/leptin signaling. | Type 2 Diabetes, Metabolic Syndrome |

| SIRT1 | Inhibitor; Indole core fits catalytic pocket. | Modulates acetylation of p53 and histones. | Oncology, Metabolic Disorders |

| SARS-CoV-2 Mpro | Inhibitor; -OCF₂H improves biostability at the P3 site. | Blocks viral replication. | COVID-19 |

Experimental Protocols & Validation Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a control mechanism to verify causality rather than just correlation.

Protocol 1: AhR Nuclear Translocation & Reporter Assay (In Vitro)

Purpose: To validate that 5-DFM-I3A not only binds AhR but successfully induces functional transcriptional activation.

-

Cell Culture Preparation: Seed HepG2 cells stably transfected with an XRE-driven luciferase reporter plasmid into a 96-well opaque plate at

cells/well.-

Causality Check: Using a reporter assay rather than simple qPCR confirms that the AhR-ARNT complex successfully bound the XRE and initiated transcription.

-

-

Compound Treatment: Starve cells in serum-free media for 12 hours to reduce background AhR activation from serum lipids. Treat cells with 5-DFM-I3A at varying concentrations (0.1 μM to 50 μM). Use FICZ (6-formylindolo[3,2-b]carbazole) as a positive control and DMSO as a vehicle control.

-

Incubation & Lysis: Incubate for 24 hours at 37°C. Lyse the cells using a passive lysis buffer to preserve the integrity of the expressed luciferase enzyme.

-

Luminescence Detection: Add luciferin substrate and immediately read luminescence using a microplate reader. Calculate the EC50 using non-linear regression.

Protocol 2: PTP1B Enzymatic Inhibition Kinetic Assay

Purpose: To determine the precise inhibitory constant (Ki) and mechanism of inhibition by leveraging the H-bond acceptor properties of the difluoromethoxy group.

-

Enzyme & Substrate Prep: Prepare recombinant human PTP1B (0.05 μ g/well ) in assay buffer (50 mM HEPES, pH 7.2, 1 mM DTT). Prepare the substrate, p-nitrophenyl phosphate (pNPP), at concentrations ranging from 0.5 to 5 mM.

-

Inhibitor Pre-incubation: Incubate PTP1B with 5-DFM-I3A (0.1 μM to 20 μM) for 15 minutes at 37°C.

-

Causality Check: Pre-incubation is critical to allow the -OCF₂H group to establish hydrogen bonds within the active site before substrate competition begins.

-

-

Kinetic Initiation: Add pNPP to initiate the reaction. The enzyme cleaves pNPP into p-nitrophenol, a chromogenic product.

-

Continuous Readout: Measure absorbance continuously at 405 nm for 30 minutes.

-

Causality Check: Continuous kinetic reading (rather than an endpoint assay) allows for the generation of Lineweaver-Burk plots to determine if the inhibition is competitive, non-competitive, or mixed.

-

Caption: Self-validating high-throughput screening workflow for PTP1B enzymatic inhibition.

References

-

Targeting the Aryl Hydrocarbon Receptor: The Potential of Indole Compounds in the Treatment of Cystic Fibrosis Source: MDPI URL:[Link]

-

Enteric formulated indole-3-carboxaldehyde targets the aryl hydrocarbon receptor for protection in a murine model of metabolic syndrome Source: PubMed (NIH) URL:[Link]

-

Tryptophan catabolites from microbiota ameliorate immune-mediated hepatitis through activating aryl hydrocarbon receptor of T cells Source: Taylor & Francis URL:[Link]

-

Natural Products as Modulators of Aryl Hydrocarbon Receptor Signaling in Atopic Dermatitis Management Source: MDPI URL:[Link]

-

Indole-3-carbaldehyde Source: Wikipedia URL:[Link]

-

Discovery of Indoles as Potent and Selective Inhibitors of the Deacetylase SIRT1 Source: ACS Publications URL:[Link]

-

Optimization of Indole- and Pyrazole-fused Glycyrrhetinic Acid Derivatives as Potent PTP1B Inhibitors Source: ACS Bio & Med Chem Au URL:[Link]

-

The structures of compounds with other indole derivatives at the P3 site (SARS-CoV-2 Mpro) Source: ResearchGate URL:[Link]

Sources

- 1. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Enteric formulated indole-3-carboxaldehyde targets the aryl hydrocarbon receptor for protection in a murine model of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tandfonline.com [tandfonline.com]

- 7. 34.237.233.138 [34.237.233.138]

- 8. researchgate.net [researchgate.net]

Unveiling the Chemical Ecology and Discovery of Indole-3-Carbaldehyde Analogues

Executive Summary

Indole-3-carbaldehyde (I3A), also known as 3-formylindole, is a ubiquitous and biologically active tryptophan metabolite. While initially recognized as a critical signaling molecule synthesized by the mammalian gut microbiome, the I3A scaffold is heavily decorated across nature. From prenylated derivatives in marine fungi to glycosylated conjugates in plant defense systems, I3A analogues represent a privileged chemical space for drug discovery. This technical guide explores the natural occurrence, biological causality, and metabolomics-driven discovery workflows of I3A and its structural analogues.

Natural Occurrence Across Kingdoms

The Mammalian Gut Microbiome

In the mammalian gastrointestinal tract, commensal bacteria—particularly from the genus Lactobacillus—metabolize dietary L-tryptophan into I3A ()[1]. Mechanistically, I3A serves as a potent agonist for the Aryl Hydrocarbon Receptor (AhR) on intestinal immune cells. This binding event triggers the transcription of interleukin-22 (IL-22), which is essential for maintaining mucosal barrier integrity and immune homeostasis ()[2].

Beyond the gut, systemic circulation of microbiota-derived I3A has profound physiological impacts. Recent models demonstrate that I3A ameliorates aortic dissection by inhibiting the phenotypic transition of vascular smooth muscle cells[3]. Furthermore, I3A acts as a gut-brain signaling molecule, buffering stress vulnerability via the AhR/SOCS2/NF-κB pathway ()[4], and exerts tumor-suppressive effects in Diffuse Large B-cell Lymphoma (DLBCL) by modulating CD8+ T cell functionality ()[5].

Fig 1. AhR signaling cascade triggered by microbiota-derived I3A.

Marine Fungi: A Treasure Trove of Prenylated Analogues

Marine environments impose extreme osmotic and thermal stresses, driving organisms to synthesize unique secondary metabolites for survival. Marine-derived fungi are prolific producers of highly decorated I3A analogues ()[6]. For example, the deep-sea fungus Aspergillus flavipes DS720 produces C-6 reversed prenylated indole alkaloids, such as Flavonoids A and B, which feature a 1H-indole-3-carbaldehyde core and exhibit potent cytotoxicity ()[7]. Similarly, mangrove-derived Eurotium species yield antimicrobial prenylated indoles like 2-(2-methyl-3-en-2-yl)-1H-indole-3-carbaldehyde ()[8].

Plant Defense Mechanisms

In cruciferous plants such as Arabidopsis thaliana, I3A and its derivatives (e.g., indole-3-carboxylic acid) are synthesized as part of the plant's chemical defense arsenal. The cytochrome P450 enzyme CYP71B6 catalyzes the conversion of indole-3-acetonitrile (IAN) into I3A, releasing cyanide in the process. This pathway is heavily upregulated during pathogen attacks, positioning I3A as a critical intermediate for defensive phytoalexins like camalexin ()[9].

Data Presentation: Structural Classes of I3A Analogues

Table 1: Natural Sources and Biological Roles of I3A Analogues

| Source Organism | Environment | Key I3A Analogue / Derivative | Biological Role / Activity |

| Lactobacillus reuteri | Mammalian Gut | Indole-3-carbaldehyde (I3A) | AhR agonism, IL-22 stimulation |

| Aspergillus flavipes | Deep-Sea Sediment | Flavonoid A (Prenylated I3A) | Cytotoxicity, chemical defense |

| Eurotium chevalieri | Mangrove Tissue | 2-(2-methyl-3-en-2-yl)-1H-I3A | Antimicrobial |

| Arabidopsis thaliana | Terrestrial Flora | 5-HO-I3A glucose conjugates | Pathogen defense |

| Streptomyces sp. CT37 | Soil | Legonimide & I3A | Antifungal against C. albicans |

Discovery Workflows: Metabolomics and Targeted Isolation

The discovery of novel I3A analogues relies on high-resolution mass spectrometry (HR-ESIMS) coupled with Feature-Based Molecular Networking (FBMN) ()[10]. This self-validating system allows researchers to cluster structurally related indoles based on shared MS/MS fragmentation patterns, bypassing the redundant isolation of known compounds.

Fig 2. Metabolomics-guided discovery workflow for I3A analogues.

Protocol 1: Extraction and LC-MS/MS Profiling of I3A Analogues

Expertise & Causality: I3A and its prenylated analogues are transient and susceptible to oxidation. We utilize cold methanol extraction to rapidly precipitate proteins and quench enzymatic degradation, ensuring the native metabolome is preserved. The inclusion of Indole-3-carboxaldehyde-¹³C serves as a self-validating internal standard to correct for matrix effects and ion suppression ()[11].

Step-by-Step Methodology:

-

Quenching & Extraction: Transfer 50 mg of lyophilized bacterial pellet or marine fungal mycelium into a 2 mL bead-beating tube. Add 1 mL of pre-chilled (-20°C) Methanol/Water (80:20, v/v) containing 1 µg/mL Indole-3-carboxaldehyde-¹³C as an internal standard.

-

Homogenization: Disrupt cells using a bead beater at 30 Hz for 3 minutes. The cold solvent prevents the thermal degradation of labile prenyl groups.

-

Precipitation: Sonicate the mixture in an ice bath for 5 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C to pellet proteins and cellular debris.

-

Supernatant Recovery: Transfer 800 µL of the supernatant to a fresh vial and dry under a gentle stream of nitrogen. Reconstitute in 100 µL of initial LC mobile phase (5% Acetonitrile in Water with 0.1% Formic Acid).

-

LC-MS/MS Analysis: Inject 2 µL onto a C18 reverse-phase column (2.1 x 50 mm, 1.8 µm). Acquire data in positive electrospray ionization (ESI+) mode using Data-Dependent Acquisition (DDA) to capture MS² spectra for the top 5 most intense ions.

Table 2: LC-MS/MS Gradient Parameters for I3A Profiling

| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (0.1% FA in H₂O) | % Mobile Phase B (0.1% FA in ACN) |

| 0.0 | 0.4 | 95 | 5 |

| 5.0 | 0.4 | 5 | 95 |

| 6.0 | 0.4 | 5 | 95 |

| 6.1 | 0.4 | 95 | 5 |

| 8.0 | 0.4 | 95 | 5 |

Protocol 2: Feature-Based Molecular Networking (FBMN) for Analogue Identification

Expertise & Causality: Raw MS/MS data is highly complex. By utilizing GNPS (Global Natural Product Social Molecular Networking), we create a self-validating map where unknown I3A analogues cluster with our ¹³C-labeled standard based on shared fragment ions (e.g., the characteristic m/z 146.060[M+H]⁺ indole core)[10].

-

Data Preprocessing: Convert raw .raw or .d files to .mzML format using MSConvert. Process the files in MZmine 3 to perform mass detection, chromatogram building, and isotopic grouping.

-

Feature Alignment: Align features across all samples with a mass tolerance of 0.02 Da and a retention time tolerance of 0.2 minutes.

-

GNPS Export: Export the aligned feature list (.csv) and consensus MS² spectra (.mgf).

-

Network Generation: Upload files to the GNPS web platform. Set the precursor ion mass tolerance to 0.02 Da and the fragment ion tolerance to 0.02 Da. Filter edges to have a cosine score > 0.7 and at least 4 matched peaks.

-

Annotation: Visualize the network in Cytoscape. Nodes connected to the I3A standard node represent putative analogues (e.g., prenylated or halogenated derivatives) targeted for preparative isolation.

Therapeutic Potential and Future Directions

The structural plasticity of I3A makes it an ideal scaffold for modern drug discovery. Beyond its native role in AhR agonism, synthetic and naturally occurring indole-thiourea derivatives of I3A have shown potent tyrosinase inhibition, highlighting applications in melanoma and hyperpigmentation disorders ()[12]. As we continue to mine the chemical space of marine fungi and the human microbiome, the metabolomics-guided discovery of I3A analogues will undoubtedly yield novel therapeutics bridging microbial ecology and pharmacology.

References

-

MDPI Nutrients: "Gut Microbiota-Derived Tryptophan Metabolite Indole-3-aldehyde Ameliorates Aortic Dissection" URL:[Link]

-

Wikipedia: "Indole-3-carbaldehyde" URL:[Link]

-

Pharmacological Research: "Gut microbiome-derived indole-3-carboxaldehyde regulates stress vulnerability in chronic restraint stress by activating aryl hydrocarbon receptors" URL:[Link]

-

Blood (American Society of Hematology): "Gut microbiota-mediated tryptophan metabolism plays dual-effects in diffuse large B-cell lymphoma via regulating 3-IAA/5-HTP balance and antitumor immunity" URL:[Link]

-

The Plant Cell (Oxford Academic): "Multifunctional Enzyme CYP71B15 (PHYTOALEXIN DEFICIENT3) Converts Cysteine-Indole-3-Acetonitrile to Camalexin in the Indole-3-Acetonitrile Metabolic Network of Arabidopsis thaliana" URL:[Link]

-

Marine Drugs (MDPI): "Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities" URL:[Link]

-

Frontiers in Microbiology: "Cytotoxic indole alkaloids and polyketides produced by a marine-derived fungus Aspergillus flavipes DS720" URL:[Link]

-

Molecules (MDPI): "Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis" URL:[Link]

-

NIH PMC: "Targeted Isolation of Indole Alkaloids from Streptomyces sp. CT37" URL:[Link]

Sources

- 1. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 2. Gut Microbiota-Derived Tryptophan Metabolite Indole-3-aldehyde Ameliorates Aortic Dissection [mdpi.com]

- 3. Gut Microbiota-Derived Tryptophan Metabolite Indole-3-aldehyde Ameliorates Aortic Dissection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gut microbiome-derived indole-3-carboxaldehyde regulates stress vulnerability in chronic restraint stress by activating aryl hydrocarbon receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. thieme-connect.com [thieme-connect.com]

- 7. Frontiers | Cytotoxic indole alkaloids and polyketides produced by a marine-derived fungus Aspergillus flavipes DS720 [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Targeted Isolation of Indole Alkaloids from Streptomyces sp. CT37 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Indole-3-carboxaldehyde-13C | 1093452-52-8 | Benchchem [benchchem.com]

- 12. mdpi.com [mdpi.com]

5-(difluoromethoxy)-1H-indole-3-carbaldehyde safety and handling precautions

An In-Depth Technical Guide to the Safe Handling of 5-(difluoromethoxy)-1H-indole-3-carbaldehyde

Foreword: A Proactive Approach to Chemical Safety

For researchers and drug development professionals, the indole scaffold is a cornerstone of modern medicinal chemistry. Compounds like 5-(difluoromethoxy)-1H-indole-3-carbaldehyde represent valuable building blocks for novel therapeutics. However, innovation cannot come at the expense of safety. This guide provides a comprehensive overview of the safety and handling precautions for 5-(difluoromethoxy)-1H-indole-3-carbaldehyde, adopting a first-principles approach. While specific toxicological data for this exact molecule is not extensively published, by analyzing its structural analogues—such as 5-fluoroindole-3-carboxaldehyde and indole-3-carboxaldehyde—we can establish a robust safety protocol grounded in established chemical principles. This document is designed not as a rigid set of rules, but as a framework for informed risk assessment and safe laboratory practice.

Chemical Identification and Hazard Profile

Understanding the fundamental properties and hazards of a compound is the first step in safe handling.

1.1. Physicochemical Properties

| Property | Data/Inferred Value | Source |

| Molecular Formula | C₁₀H₇F₂NO₂ | Inferred |

| Molecular Weight | 211.17 g/mol | Inferred |

| Appearance | Likely a solid (e.g., white to beige or light brown powder) | [1][2] |

| Storage | Store in a cool, dry, well-ventilated place.[1][3][4] May be air and light sensitive.[1][5] Consider storage under an inert atmosphere, refrigerated or frozen for long-term stability.[1][4][6] |

1.2. GHS Hazard Classification (Inferred)

Based on consistent classifications for analogous indole-3-carbaldehydes, 5-(difluoromethoxy)-1H-indole-3-carbaldehyde should be treated as a hazardous substance with the following classifications.[1][3][5][7]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1][3][7] |

| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation.[1][3][7] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[1][3][7] |

Signal Word: Warning [1][4][5][7]

The aldehyde functional group and the indole nucleus are known to be reactive and can interact with biological macromolecules, which is the underlying cause of its irritant properties. The difluoromethoxy group is generally stable but adds to the molecular weight and may influence solubility and metabolic pathways.

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical. This involves a combination of engineering controls and appropriate PPE.

2.1. Engineering Controls

-

Ventilation: All handling of solid 5-(difluoromethoxy)-1H-indole-3-carbaldehyde and its solutions should be conducted in a well-ventilated area.[1][3][8] A certified chemical fume hood is mandatory when weighing the solid or performing reactions to prevent inhalation of dust or aerosols.[9]

-

Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

2.2. Personal Protective Equipment (PPE)

The selection of PPE is the final barrier between the researcher and the chemical. It should be chosen based on the potential for exposure.

-

Eye and Face Protection: Wear safety glasses with side shields or, preferably, tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[8][9] A face shield may be required for operations with a high risk of splashing.

-

Skin Protection:

-

Respiratory Protection: If engineering controls are insufficient or during a large-scale spill where dust generation is unavoidable, use a full-face respirator with an appropriate particulate filter (e.g., N95 or P1).[3][8]

Caption: PPE selection workflow for handling the compound.

Safe Handling, Storage, and Disposal

Adherence to proper procedures during routine use, storage, and disposal is paramount to long-term safety.

3.1. Handling

-

Avoid all personal contact, including the inhalation of dust or fumes.[3]

-

Do not eat, drink, or smoke in the laboratory.[3]

-

Wash hands thoroughly with soap and water after handling.[1][3][5]

-

When not in use, ensure containers are kept tightly sealed to prevent exposure to air and moisture.[1][3]

3.2. Storage

-

Store in original, tightly closed containers.[3]

-

Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][5][10]

-

The air and light sensitivity of similar indole compounds suggests that long-term storage under an inert gas (e.g., argon or nitrogen) and in amber vials is a prudent measure to ensure chemical purity.[1][2][5]

3.3. Disposal

-

Dispose of waste material and contaminated packaging in accordance with all applicable local, state, and federal regulations.[1][3][11]

-

Do not mix with other waste.[11] Chemical waste should be collected in a designated, properly labeled, and sealed container.

Emergency Procedures and First Aid

Rapid and correct response to an exposure or spill can significantly mitigate potential harm.

4.1. First Aid Measures

The causality behind these first aid steps is to immediately reduce the concentration and contact time of the irritant with the affected tissue.

-

Eye Contact: Immediately flush eyes with plenty of fresh, running water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[1][3][4] Seek immediate medical attention.[3] Do not attempt to remove contact lenses unless you are skilled personnel.[3]

-

Skin Contact: Take off all contaminated clothing immediately.[8][11] Flush the affected skin area with copious amounts of water and soap if available.[1][3][8] Seek medical attention if irritation develops or persists.[1][3]

-

Inhalation: Remove the individual from the contaminated area to fresh air.[1][3] If breathing is difficult or symptoms occur, seek medical attention.[1]

-

Ingestion: Rinse the mouth with water and give a glass of water to drink.[3] Do not induce vomiting.[8] Seek medical advice if feeling unwell.[8][11]

Caption: First aid response flowchart for different exposure routes.

4.2. Accidental Release Measures

-

Minor Spill: Evacuate non-essential personnel. Ensure adequate ventilation. Wearing full PPE, clean up spills immediately.[3] For a dry spill, use dry clean-up procedures (e.g., gently sweep or vacuum) to avoid generating dust.[3][9] Place the collected material into a clean, dry, sealable, and properly labeled container for disposal.[3]

-

Major Spill: Alert emergency services and advise personnel of the hazard.[3] Control personal contact by wearing appropriate PPE, including respiratory protection.[3] Prevent the spillage from entering drains or water courses.[3]

Protocol: Illustrative Synthetic Application

To contextualize these safety measures, the following is a generalized protocol for a Knoevenagel condensation, a common reaction for indole-3-carbaldehydes.

Objective: Synthesis of an indole-3-yl acrylate derivative.

Methodology:

-

Preparation (in fume hood): Don all required PPE (safety goggles, nitrile gloves, lab coat).

-

Reagent Weighing: Weigh 1.0 equivalent of 5-(difluoromethoxy)-1H-indole-3-carbaldehyde into a flame-dried round-bottom flask equipped with a magnetic stir bar. Causality: Weighing the solid in the hood prevents inhalation of fine particles.

-

System Setup: Add a suitable solvent (e.g., toluene) and 1.1 equivalents of diethyl malonate to the flask.

-

Catalyst Addition: Add catalytic amounts of piperidine and acetic acid.

-

Reaction: Equip the flask with a Dean-Stark apparatus and a condenser. Place the setup under a nitrogen or argon atmosphere. Heat the reaction mixture to reflux. Causality: The inert atmosphere protects the potentially air-sensitive indole moiety, especially at elevated temperatures.

-

Monitoring: Monitor the reaction progress by TLC.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel. Perform an aqueous wash to remove the catalyst and any water-soluble impurities.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. Purify the crude product via column chromatography.

-

Waste Management: Collect all aqueous and organic waste in appropriately labeled containers for disposal.

Conclusion

While 5-(difluoromethoxy)-1H-indole-3-carbaldehyde is a valuable synthetic intermediate, it must be handled with the respect due to an irritant chemical. By understanding its hazard profile based on robust data from structural analogues, implementing consistent engineering controls, and utilizing appropriate personal protective equipment, researchers can confidently and safely incorporate this compound into their workflows. A culture of safety, built on the principles of risk assessment and procedural diligence, is the most effective tool in any laboratory.

References

-

Fisher Scientific. Safety Data Sheet - 5-Fluoroindole-3-carboxaldehyde. (September 11, 2013). [Link]

-

Beckman Coulter, Inc. Safety Data Sheet. [Link]

-

PubChem. 5-fluoro-1H-indole-3-carbaldehyde. [Link]

-

Thermo Fisher Scientific. Safety Data Sheet - 5-Benzyloxyindole-3-carboxaldehyde. (August 30, 2010). [Link]

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. 5-fluoro-1H-indole-3-carbaldehyde | C9H6FNO | CID 259089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. merckmillipore.com [merckmillipore.com]

Commercial Suppliers & Technical Profile: 5-(Difluoromethoxy)-1H-indole-3-carbaldehyde

Executive Summary

5-(Difluoromethoxy)-1H-indole-3-carbaldehyde (CAS: 1857357-04-0) is a specialized heterocyclic building block critical for modern medicinal chemistry campaigns. It serves as a strategic scaffold for introducing the difluoromethoxy (-OCHF₂) group—a lipophilic, metabolically stable bioisostere of the methoxy group—into indole-based drug candidates.

This guide provides a technical deep-dive for procurement managers and synthetic chemists, detailing the supplier landscape, quality control metrics, and the "make-vs-buy" decision logic essential for efficient drug development workflows.

Chemical Profile & Structural Significance[1][2][3][4][5]

The compound combines the versatile reactivity of the indole-3-carboxaldehyde core with the physicochemical modulation of the 5-difluoromethoxy substituent.

Key Physicochemical Properties

| Property | Value | Relevance in Drug Design |

| CAS Number | 1857357-04-0 | Unique identifier for procurement. |

| Molecular Formula | C₁₀H₇F₂NO₂ | -- |

| Molecular Weight | 211.16 g/mol | Fragment-based drug discovery (FBDD) compliant. |

| LogP (Predicted) | ~2.1 - 2.4 | Enhanced lipophilicity vs. 5-methoxy analogs. |

| H-Bond Donors | 1 (Indole NH) | Critical for active site binding. |

| H-Bond Acceptors | 4 (O, F, N) | Interaction with kinase hinge regions. |

Structural Logic (SAR Implications)

The difluoromethoxy group (-OCHF₂) is a "privileged" substitution in modern lead optimization.

-

Metabolic Stability: The C-F bonds resist oxidative metabolism (CYP450) compared to the labile C-H bonds in a methoxy (-OCH₃) group.

-

Lipophilicity Modulation: It increases lipophilicity without significant steric penalty, improving membrane permeability.

-

H-Bonding: The fluorine atoms can act as weak H-bond acceptors, altering the electronic profile of the indole ring.

Synthesis & Manufacturing Routes

Understanding the synthesis is crucial for identifying potential impurities in commercial batches. The dominant industrial route utilizes the Vilsmeier-Haack formylation .

Primary Synthetic Pathway

-

Precursor Sourcing: The synthesis begins with 5-(difluoromethoxy)-1H-indole (CAS: 947380-11-2).

-

Formylation: Reaction with Phosphorus Oxychloride (POCl₃) and Dimethylformamide (DMF).

-

Hydrolysis: Basic workup releases the aldehyde at the C3 position.

Impurity Profile

-

Regioisomers: Trace amounts of 2-formyl indole (rare under Vilsmeier conditions but possible).

-

Starting Material: Unreacted 5-(difluoromethoxy)indole (detectable by LCMS).

-

Bis-formylation: Formation of 1,3-diformyl species (controlled by stoichiometry).

Figure 1: Industrial synthesis pathway highlighting the critical intermediate and potential impurity carryover.

Supplier Landscape & Procurement Strategy

This compound is classified as a Specialty Building Block . It is not a high-volume commodity like simple indole-3-aldehyde.

Supplier Tiers

-

Tier 1 (Catalog Suppliers): Companies like ChemScene , Enamine , Combi-Blocks , and Fluorochem often list this item. They act as primary sources for gram-scale quantities (1g – 25g).

-

Tier 2 (Aggregators): Platforms like MolPort or Ambinter aggregate stock from smaller synthesis houses. Useful for checking global stock but may have longer lead times.

-

Tier 3 (Custom Synthesis): For kilogram scale, CROs like WuXi AppTec or Pharmablock are required to validate a scalable route.

The "Make vs. Buy" Decision Matrix

Because the aldehyde (CAS 1857357-04-0) is less common than its precursor (CAS 947380-11-2), researchers often face a choice: buy the expensive aldehyde or buy the cheaper precursor and formylate it in-house.

Figure 2: Strategic decision tree for sourcing the compound based on availability and project timelines.

Quality Control (QC) Protocols

Mandatory Verification Steps

-

¹H-NMR (DMSO-d₆):

-

Aldehyde Proton: Look for a distinct singlet at ~9.9–10.0 ppm .

-

Difluoromethoxy Proton: Look for a triplet (due to coupling with F) at ~7.0–7.4 ppm with a large coupling constant (

). -

Indole NH: Broad singlet at ~12.0+ ppm .

-

-

LC-MS:

-

Verify purity >95% at 254 nm.

-

Confirm mass

. -

Watchout: Check for the "des-formyl" impurity (mass ~183), which indicates incomplete reaction during manufacturing.

-

Applications in Drug Discovery[1][2][3][6]

This building block is primarily used to synthesize:

-

Kinase Inhibitors: Condensation with oxindoles (Sunitinib analogs) or hydrazines to target VEGFR, PDGFR, or specific serine/threonine kinases.

-

Schiff Base Ligands: Reaction with amines to form imines, which are then reduced to secondary amines for GPCR targeting.

-

Bioisostere Studies: Replacing 5-methoxyindole moieties in existing drugs (e.g., Indomethacin analogs) to improve metabolic half-life.

Experimental Protocol: Schiff Base Formation (General)

To validate the reactivity of the aldehyde handle:

-

Dissolve: 1.0 eq of 5-(difluoromethoxy)-1H-indole-3-carbaldehyde in Ethanol.

-

Add: 1.1 eq of primary amine + 0.1 eq Acetic Acid (catalyst).

-

Reflux: Heat at 80°C for 2–4 hours.

-

Isolate: Cool to precipitate the imine or remove solvent and proceed to reduction (NaBH₄) in situ.

References

-

Organic Syntheses. Synthesis of Indole-3-carboxaldehydes via Vilsmeier-Haack Reaction. Org. Synth. 2024, 101, 21-33.[1] Available at: [Link]

Sources

Literature review of 5-(difluoromethoxy)-1H-indole-3-carbaldehyde research

Literature Review and Technical Guide: 5-(Difluoromethoxy)-1H-indole-3-carbaldehyde in Modern Drug Discovery

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of fluorinated moieties is a highly effective tactic for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. 5-(difluoromethoxy)-1H-indole-3-carbaldehyde (CAS: 1857357-04-0) represents a highly privileged building block that merges two vital structural features: the versatile indole-3-carbaldehyde pharmacophore and the metabolically robust difluoromethoxy (–OCF₂H) group. This technical guide synthesizes the current literature surrounding this compound, detailing its physicochemical advantages, synthetic accessibility via Vilsmeier-Haack formylation, and its downstream applications in developing advanced therapeutics.

The Pharmacophore Rationale: The Difluoromethoxy Bioisostere

The indole core is ubiquitous in biologically active molecules, but its native derivatives often suffer from rapid oxidative metabolism. The substitution of a methoxy (–OCH₃) or hydroxyl (–OH) group with a difluoromethoxy (–OCF₂H) group at the 5-position of the indole ring fundamentally alters the molecule's behavior[1].

The –OCF₂H group is uniquely classified as a "lipophilic hydrogen bond donor" [2]. Unlike the fully fluorinated trifluoromethoxy (–OCF₃) group, the presence of the highly polarized C–H bond in –OCF₂H allows it to act as a weak hydrogen bond donor (similar to a thiol or aniline) while simultaneously increasing the overall lipophilicity of the molecule[1][2]. This dual nature makes it an ideal bioisostere for replacing metabolically labile hydroxyl groups, thereby preventing Phase II glucuronidation or CYP450-mediated O-demethylation without abolishing critical target binding interactions[3].

Table 1: Physicochemical Comparison of Indole Substituents

To understand the structural impact of the –OCF₂H group, we must compare it against traditional oxygen-containing substituents[1][2].

| Substituent Group | Hammett Constant (σp) | Lipophilicity Contribution (π) | Hydrogen Bond Donor Capability | Metabolic Stability (CYP450) |

| Hydroxyl (–OH) | -0.37 (Electron Donating) | Negative (Hydrophilic) | Strong | Very Low (Rapidly conjugated) |

| Methoxy (–OCH₃) | -0.27 (Electron Donating) | -0.02 (Neutral) | None | Low (Prone to O-demethylation) |

| Difluoromethoxy (–OCF₂H) | +0.14 (Weakly Withdrawing) | +0.30 to +0.40 (Lipophilic) | Weak to Moderate (A=0.085-0.126) | High (Resistant to cleavage) |

| Trifluoromethoxy (–OCF₃) | +0.35 (Electron Withdrawing) | +1.04 (Highly Lipophilic) | None | Very High |

Synthetic Methodology: The Vilsmeier-Haack Formylation

The primary route to synthesize 5-(difluoromethoxy)-1H-indole-3-carbaldehyde from its unsubstituted precursor, 5-(difluoromethoxy)indole, is the Vilsmeier-Haack reaction [4][5]. This electrophilic aromatic substitution selectively targets the electron-rich C3 position of the indole ring.

Mechanistic Pathway

The reaction relies on the generation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent), formed by the reaction of phosphorus oxychloride (POCl₃) with N,N-dimethylformamide (DMF)[5][6]. The indole C3 position attacks this intermediate, forming a Wheland intermediate, which rearomatizes and is subsequently hydrolyzed under basic conditions to yield the aldehyde[7].

Fig 1. Mechanistic pathway of the Vilsmeier-Haack formylation of 5-(difluoromethoxy)indole.

Self-Validating Experimental Protocol: Formylation

Causality Note: Temperature control is critical. The formation of the Vilsmeier reagent is highly exothermic. Failing to maintain the temperature below 10 °C will result in the thermal degradation of the chloroiminium ion, leading to tar formation and drastically reduced yields[5].

-

Reagent Preparation: Purge a flame-dried 250 mL round-bottom flask with argon. Add 20 mL of anhydrous DMF and cool to 0 °C using an ice-salt bath.

-

Activation: Slowly add POCl₃ (1.2 equivalents) dropwise over 30 minutes. In-process control: Ensure the internal temperature remains <10 °C. A pinkish/yellowish complex (Vilsmeier reagent) will form[5]. Stir for an additional 30 minutes at 0 °C.

-

Substrate Addition: Dissolve 5-(difluoromethoxy)indole (1.0 equivalent) in 10 mL of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent over 45 minutes.

-

Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 1 hour. Subsequently, heat the mixture to 85 °C for 5-7 hours[8]. In-process control: Monitor via TLC (Hexanes:EtOAc 2:1); the starting material spot should completely disappear.

-

Hydrolysis & Quenching: Cool the reaction to 0 °C. Slowly pour the mixture into 100 mL of crushed ice. Carefully add a saturated aqueous solution of Na₂CO₃ or 2M NaOH until the pH reaches 8-9[4][8]. Causality Note: The basic environment is required to drive the hydrolysis of the iminium intermediate into the final aldehyde and precipitate the product.

-

Isolation: Filter the precipitated pale-yellow solid under a vacuum. Wash thoroughly with cold deionized water to remove residual DMF and salts. Dry under a high vacuum to obtain 5-(difluoromethoxy)-1H-indole-3-carbaldehyde (Typical yield: 85-90%)[8].

Downstream Applications: Lead Optimization & Derivatization

The aldehyde group at the C3 position serves as a highly reactive synthetic handle. 5-(difluoromethoxy)-1H-indole-3-carbaldehyde is predominantly utilized to synthesize Schiff bases, bis(indolyl)methanes, and thiosemicarbazones[9].

In particular, indole-3-carbaldehyde thiosemicarbazones have gained significant traction as potent antioxidant and anticholinesterase agents, making them prime candidates for neurodegenerative disease therapies (e.g., Alzheimer's disease)[9]. The integration of the –OCF₂H group into these scaffolds ensures that the resulting drug candidates survive hepatic first-pass metabolism.

Fig 2. Workflow for evaluating difluoromethoxy analogs in lead optimization.

Self-Validating Experimental Protocol: Thiosemicarbazone Derivatization

To evaluate the anticholinesterase potential of the difluoromethoxy scaffold, the aldehyde must be condensed with a thiosemicarbazide[9].

-

Reaction Setup: In a 50 mL round-bottom flask, dissolve 5-(difluoromethoxy)-1H-indole-3-carbaldehyde (1.0 mmol) and the appropriate thiosemicarbazide (1.0 mmol) in 25 mL of absolute ethanol[9].

-

Catalytic Activation: Add 5 drops of glacial acetic acid. Causality Note: Acetic acid serves as a mild Brønsted acid catalyst. It protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon. However, because it is a weak acid, it avoids fully protonating the nucleophilic amine of the thiosemicarbazide, which would otherwise halt the reaction[9].

-

Condensation: Heat the mixture to reflux (approx. 78 °C) for 2-4 hours. In-process control: The reaction progress is monitored by TLC. The formation of the azomethine (C=N) bond will result in a new, highly UV-active spot.

-

Isolation: Allow the reaction to cool to room temperature. The thiosemicarbazone derivative will precipitate as a crystalline solid. Filter the solid, wash with cold ethanol, and recrystallize from an ethanol/water mixture to achieve >95% purity[9].

Conclusion

5-(difluoromethoxy)-1H-indole-3-carbaldehyde is far more than a simple organic building block; it is a strategically designed scaffold that addresses the fundamental pharmacokinetic flaws of traditional indole derivatives. By mastering its synthesis via Vilsmeier-Haack formylation and understanding the unique "lipophilic hydrogen bond donor" properties of the difluoromethoxy group, medicinal chemists can leverage this compound to develop highly stable, potent, and bioavailable therapeutics.

References

1. Guidechem. 5-(difluoromethoxy)-1H-indole-3-carboxaldehyde 1857357-04-0 wiki. Available at: 2.[8] Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. Available at: 3.[4] Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Available at: 4.[9] Afyon Kocatepe Üniversitesi. Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Available at: 5.[1] Benchchem. The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Available at: 6.[2] ResearchGate. CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3? Available at: 7.[3] Benchchem. The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry. Available at: 8.[5] Benchchem. Indole-3-carboxaldehyde basic properties and structure. Available at:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. orgsyn.org [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. mdpi.com [mdpi.com]

- 8. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 9. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]

Methodological & Application

Application Note: Synthetic Routes to 5-Substituted-1H-indole-3-carbaldehydes

[1]

Executive Summary

The 5-substituted-1H-indole-3-carbaldehyde scaffold is a privileged intermediate in the synthesis of diverse pharmaceutical agents, including kinase inhibitors (e.g., Sunitinib analogues), serotonin receptor (

This guide details the Vilsmeier-Haack formylation as the primary industrial and laboratory standard due to its reliability and regioselectivity. It also introduces a Modern Iron-Catalyzed Aerobic Oxidation route for environmentally sensitive applications.

Retrosynthetic Analysis

The strategic disconnection of the indole-3-carbaldehyde reveals two primary pathways: functionalization of the pre-formed indole core (Path A) or de novo ring construction (Path B).

Figure 1: Retrosynthetic disconnection showing the primary Vilsmeier-Haack route (Path A) and precursor assembly (Path B).

Route 1: The Vilsmeier-Haack Formylation (Standard Protocol)

Mechanistic Insight

The reaction utilizes

Critical Consideration: The electronic nature of the substituent at C5 significantly impacts reaction kinetics.

-

Electron-Donating Groups (EDG) (e.g., -OMe, -Me) at C5 increase electron density at C3, accelerating the reaction.

-

Electron-Withdrawing Groups (EWG) (e.g., -NO2, -Br, -F) deactivate the ring, requiring elevated temperatures or longer reaction times.

Figure 2: Mechanism of Vilsmeier-Haack formylation highlighting the critical iminium intermediate.

Detailed Experimental Protocol

Scale: 10 mmol basis

Hazard Warning:

Reagents:

-

5-Substituted Indole (1.0 equiv, 10 mmol)

-

Phosphorus Oxychloride (

) (1.2 equiv, 12 mmol) -

N,N-Dimethylformamide (DMF) (5.0 - 10.0 equiv, acts as solvent/reagent)

-

Ice/Water (for quenching)

-

(2M) or

Step-by-Step Workflow:

-

Vilsmeier Reagent Formation:

-

Charge a flame-dried round-bottom flask with anhydrous DMF (5 mL).

-

Cool to 0–5 °C (ice bath).

-

Add

(1.12 mL, 12 mmol) dropwise over 15 minutes. Note: Ensure temperature remains <10 °C to prevent thermal decomposition. -

Stir at 0 °C for 30 minutes. A white/yellowish precipitate (Vilsmeier salt) may form.

-

-

Substrate Addition:

-

Dissolve the 5-substituted indole (10 mmol) in minimal DMF (2–3 mL).

-

Add the indole solution dropwise to the Vilsmeier reagent at 0 °C.

-

Observation: The solution often turns yellow or orange.[3]

-

-

Reaction Phase (Substituent Dependent):

-

For EDG (-OMe, -Me): Warm to Room Temperature (RT) and stir for 1–3 hours.

-

For EWG (-Br, -Cl, -NO2): Heat to 60–90 °C for 4–12 hours. Monitor via TLC (EtOAc/Hexane).

-

-

Hydrolysis & Workup:

-

Pour the reaction mixture onto crushed ice (~50 g) with vigorous stirring.

-

Neutralization: Slowly add 2M

or sat. -

Critical Step: The iminium salt hydrolyzes to the aldehyde.[1][2][4][3][5] A solid precipitate usually forms.[1]

-

Isolation: Filter the solid, wash with copious water, and dry under vacuum.

-

Alternative: If no precipitate forms (oily product), extract with Ethyl Acetate (

mL), wash with brine, dry over

-

Optimization Table: Substituent Effects

| Substituent (C5) | Electronic Effect | Temp (°C) | Time (h) | Typical Yield | Notes |

| -H | Neutral | RT - 35 | 1-2 | 85-95% | Standard benchmark. |

| -OMe | Strong EDG | 0 - RT | 0.5-1 | 90-98% | Very fast; avoid overheating to prevent polymerization. |

| -Me | Weak EDG | RT | 1-2 | 88-95% | Clean conversion. |

| -Br / -Cl | Weak EWG | 60 - 80 | 4-6 | 75-85% | Requires heat to overcome deactivation. |

| -NO2 | Strong EWG | 80 - 100 | 12-24 | 50-65% | Sluggish; consider using 2-3 equiv of Vilsmeier reagent. |

Route 2: Modern Catalytic Aerobic Oxidation (Green Alternative)

For laboratories prioritizing Green Chemistry or avoiding toxic

Principle:

Protocol Summary:

-

Mix: Indole (1.0 equiv), Formaldehyde (37% aq., 3.0 equiv),

(10 mol%). -

Solvent: DMF or DMSO.

-

Conditions: Heat at 100 °C under an air atmosphere (open flask or balloon) for 6–12 hours.

-

Mechanism: Formation of bis(indolyl)methane intermediate

oxidative cleavage to aldehyde. -

Pros/Cons: Avoids corrosive halides but requires higher temperatures and longer times.

Characterization & Quality Control

Verify the identity of your product using these standard spectroscopic markers.

-

1H NMR (DMSO-d6 or CDCl3):

-

Aldehyde (-CHO): A sharp singlet is diagnostic at

9.8 – 10.1 ppm . -

Indole N-H: Broad singlet at

11.5 – 12.5 ppm (often exchangeable with -

C2-H: Singlet/doublet at

8.0 – 8.5 ppm (deshielded by the adjacent carbonyl).

-

-

FT-IR:

-

C=O Stretch: Strong band at 1640 – 1660 cm⁻¹ (conjugated aldehyde).

-

N-H Stretch: Broad band at 3200 – 3400 cm⁻¹ .

-

-

Mass Spectrometry (ESI):

-

Observe

or

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (EWG substrates) | Incomplete Vilsmeier complex formation. | Increase |

| N-Formylation observed | Steric hindrance or high basicity. | Ensure strictly anhydrous conditions; lower temperature during addition. |

| Tarry/Black reaction mixture | Polymerization of indole. | Reaction temperature too high for substrate; add indole more slowly; use inert atmosphere ( |

| No precipitate upon hydrolysis | Product is soluble in water/DMF mix. | Do not filter. Extract aqueous layer with EtOAc or DCM.[1] |

References

-

Classic Vilsmeier-Haack Protocol

-

Substituent Effects & Yields

-

Iron-Catalyzed Green Route

-

Mechanistic Review

Sources

- 1. benchchem.com [benchchem.com]

- 2. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. orgsyn.org [orgsyn.org]

- 9. benchchem.com [benchchem.com]

- 10. Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air [organic-chemistry.org]

- 11. jk-sci.com [jk-sci.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [scirp.org]

Application Note: Protocol for Knoevenagel Condensation with 5-(difluoromethoxy)-1H-indole-3-carbaldehyde

Abstract & Strategic Significance

This guide details the synthetic protocols for the Knoevenagel condensation of 5-(difluoromethoxy)-1H-indole-3-carbaldehyde (CAS: 1857357-04-0). This specific scaffold is of high value in medicinal chemistry as a bioisostere of 5-methoxyindole. The difluoromethoxy (-OCF

Unlike simple benzaldehydes, indole-3-carbaldehydes possess a deactivated carbonyl carbon due to the electron-donating nature of the indole nitrogen (resonance effect). However, the electron-withdrawing nature of the 5-OCF

Chemical Context & Substrate Analysis[1][2][3][4]

Electronic Environment

The reaction success hinges on overcoming the inherent stability of the indole-3-carboxaldehyde system.

-

Deactivation: The lone pair on N1 donates into the ring, rendering the C3-formyl group less electrophilic.

-

Activation (Substrate Specific): The -OCF

H group at C5 exerts a strong inductive electron-withdrawing effect (-I), thereby increasing the electrophilicity of the aldehyde compared to unsubstituted indole-3-carbaldehyde.

Table of Physicochemical Properties

| Property | Value | Significance |

| Molecular Formula | C | Core Scaffold |

| Molecular Weight | 211.16 g/mol | Stoichiometry calc |

| Appearance | Off-white to pale yellow solid | Purity indicator |

| Solubility | Soluble in EtOH, DMSO, DMF; Insoluble in Water | Solvent selection |

| Stability | Acid-sensitive (N1-H); Base-stable (mild) | Reaction condition limits |

Experimental Protocols

Method A: Classical Knoevenagel (Piperidine/Ethanol)

Best for: Synthesis of

Reagents:

-

Substrate: 5-(difluoromethoxy)-1H-indole-3-carbaldehyde (1.0 equiv)[1]

-

Active Methylene: Malononitrile or Ethyl Cyanoacetate (1.1 equiv)

-

Catalyst: Piperidine (0.1 equiv)

-